![molecular formula C18H20BrN3O2S2 B2638035 N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide CAS No. 681223-27-8](/img/structure/B2638035.png)
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide
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Description
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C18H20BrN3O2S2 and its molecular weight is 454.4. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research on N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar to the target compound, demonstrates their potential as antibacterial agents. These compounds were synthesized and evaluated for their antibacterial potentials against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. One compound, in particular, exhibited significant growth inhibition against these strains, suggesting the potential antibacterial application of similar acetamide derivatives (Iqbal et al., 2017).
Synthesis of Heterocyclic Compounds
The one-pot synthesis of heterocyclic compounds, such as N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, demonstrates the chemical versatility of compounds structurally related to the target compound. These synthetic pathways offer a method for creating alternative products with potential biological activities, highlighting the importance of such compounds in drug discovery and medicinal chemistry (Krauze et al., 2007).
Antimicrobial and Anti-bacterial Studies
Further research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcases their moderate to talented antimicrobial activities. These studies underscore the compound's relevance in developing new antimicrobial agents capable of combating various bacterial infections (Khalid et al., 2016).
Construction of Novel Derivatives
The utility of related chemical frameworks in constructing novel derivatives with potential biological activities is also notable. These derivatives, synthesized through various chemical reactions, highlight the compound's role in the development of new therapeutic agents. This research emphasizes the compound's utility in synthesizing novel structures with potential pharmacological applications (Khalil et al., 2017).
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2S2/c19-14-6-4-13(5-7-14)15-10-26-18(20-15)21-16(23)11-25-12-17(24)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9,11-12H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRYYZYNRNEPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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